molecular formula C12H12N4O3 B5078696 1-METHYL-3-{[(5-METHYL-2-PYRIDYL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID

1-METHYL-3-{[(5-METHYL-2-PYRIDYL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID

Cat. No.: B5078696
M. Wt: 260.25 g/mol
InChI Key: NZDZTPWGBMNQAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-METHYL-3-{[(5-METHYL-2-PYRIDYL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

The synthesis of 1-METHYL-3-{[(5-METHYL-2-PYRIDYL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID typically involves multiple steps. One common method starts with the preparation of 5-amino-1-methyl-1H-pyrazole-4-carbonitrile, which is then reacted with chloro(triphenyl)methane to obtain 1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-carbonitrile . This intermediate is further processed through various chemical reactions to yield the final product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

1-METHYL-3-{[(5-METHYL-2-PYRIDYL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others. .

Scientific Research Applications

This compound has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-METHYL-3-{[(5-METHYL-2-PYRIDYL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

1-METHYL-3-{[(5-METHYL-2-PYRIDYL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID can be compared with other pyrazole derivatives such as:

Properties

IUPAC Name

1-methyl-3-[(5-methylpyridin-2-yl)carbamoyl]pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O3/c1-7-3-4-9(13-5-7)14-11(17)10-8(12(18)19)6-16(2)15-10/h3-6H,1-2H3,(H,18,19)(H,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZDZTPWGBMNQAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)C2=NN(C=C2C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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